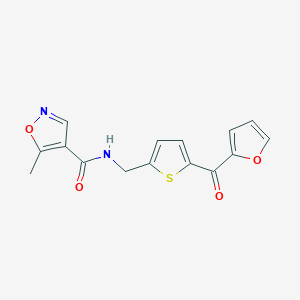
N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-5-methylisoxazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-5-methylisoxazole-4-carboxamide is a synthetic compound with a unique molecular structure. This compound belongs to the family of heterocyclic organic compounds, which are known for their diverse biological and medicinal activities.
Mécanisme D'action
Target of Action
Similar furan/thiophene-2-carboxamide derivatives have been shown to inhibit enzymes such as urease, acetylcholinesterase (ache), and butyrylcholinesterase (bche) . These enzymes play crucial roles in various biological processes, including nerve signal transmission and nitrogen metabolism.
Mode of Action
It is likely that the compound interacts with its targets (such as ache, bche, and urease) by binding to their active sites, thereby inhibiting their activity . This interaction could lead to changes in the normal functioning of these enzymes, potentially altering various biological processes.
Biochemical Pathways
Inhibition of AChE and BChE could disrupt cholinergic neurotransmission, while inhibition of urease could affect nitrogen metabolism .
Result of Action
Based on the potential targets of the compound, its action could result in the disruption of normal enzyme activity, leading to alterations in nerve signal transmission and nitrogen metabolism .
Analyse Biochimique
Biochemical Properties
This compound has shown significant activity against urease and butyrylcholinesterase (BChE) enzymes . The compound interacts with these enzymes, inhibiting their activity. Specifically, N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-5-methylisoxazole-4-carboxamide showed approximately 9.8-fold more activity against urease enzyme than thiourea standard while it showed approximately 4.2-fold more activity against BChE enzyme than galantamine standard .
Cellular Effects
BChE is involved in the breakdown of acetylcholine, a neurotransmitter that plays a key role in many cellular processes, including muscle contraction, pain response, and memory formation .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with the active sites of the urease, acetylcholinesterase, and butyrylcholinesterase enzymes . This binding inhibits the activity of these enzymes, leading to changes in cellular function .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-5-methylisoxazole-4-carboxamide typically involves the reaction of acyl chlorides with heterocyclic amine derivatives. The reaction is carried out under controlled conditions to ensure high yields and purity of the final product. Spectroscopic methods such as IR, 1H NMR, and 13C NMR, along with elemental analysis, are used to confirm the chemical structure of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency, cost-effectiveness, and scalability. Advanced techniques such as continuous flow synthesis and automation may be employed to enhance production rates and ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-5-methylisoxazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives. Substitution reactions can result in a variety of substituted compounds with different functional groups .
Applications De Recherche Scientifique
N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-5-methylisoxazole-4-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent due to its enzyme inhibition properties.
Biochemistry: The compound’s ability to interact with biological molecules makes it a valuable tool in biochemical research.
Industry: The compound’s unique chemical properties make it suitable for various industrial applications, including the development of new materials and chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)furan-3-carboxamide
- N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)cyclopropanecarboxamide
- Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
Uniqueness
N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-5-methylisoxazole-4-carboxamide stands out due to its unique combination of furan, thiophene, and isoxazole rings. This structural arrangement contributes to its diverse biological activities and potential therapeutic applications. Compared to similar compounds, it exhibits higher enzyme inhibition activity and a broader range of biological effects .
Propriétés
IUPAC Name |
N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4S/c1-9-11(8-17-21-9)15(19)16-7-10-4-5-13(22-10)14(18)12-3-2-6-20-12/h2-6,8H,7H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDLLYFHFMXSBPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole hydrochloride](/img/structure/B3008053.png)
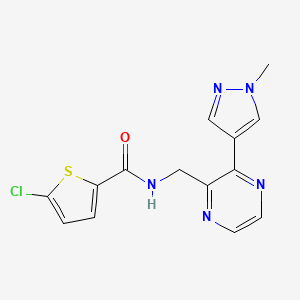
![1-(4-((4-(1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)phenyl)ethanone](/img/structure/B3008056.png)
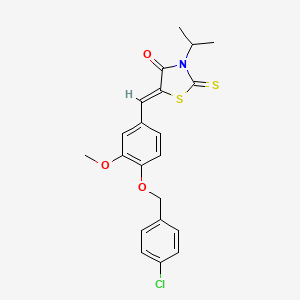
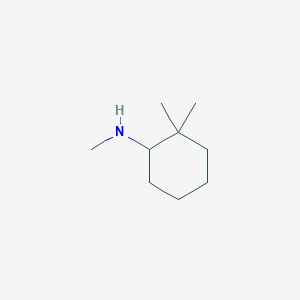
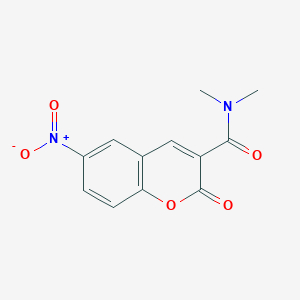
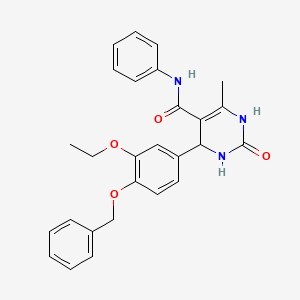
![N'-(4-ethylphenyl)-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]ethanediamide](/img/structure/B3008067.png)
![N-[1-[1-(3,5-Dichlorobenzoyl)pyrrolidin-3-yl]pyrazol-4-yl]acetamide](/img/structure/B3008068.png)
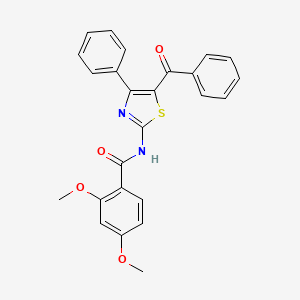
![2-Amino-2-[2-(2,6-difluorophenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B3008071.png)
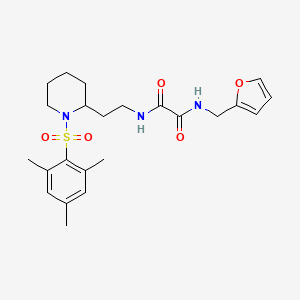
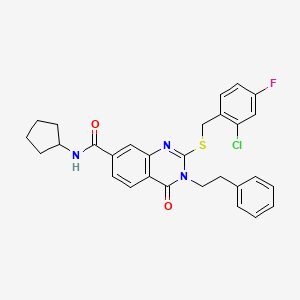
![5-bromo-N-[3-(6-ethoxypyridazin-3-yl)phenyl]furan-2-carboxamide](/img/structure/B3008074.png)
